Bicyclo[2.2.1]heptan-1-amine
Overview
Description
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-1-amine, also known as compound 2e, primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .
Mode of Action
This compound acts as a CXCR2 antagonist . It was identified by introducing a bridge ring system into the N,N′-diarylsquaramide skeleton . It exhibits good CXCR2 antagonistic activity (CXCR2 IC 50 = 48 nM) and good selectivity (CXCR1 IC 50 / CXCR2 IC 50 = 60.4) . This means it can effectively bind to the CXCR2 receptor and block its activation, thereby inhibiting the downstream effects mediated by this receptor.
Biochemical Pathways
These pathways are involved in immune cell chemotaxis and inflammation, and their inhibition could potentially reduce the metastasis of cancer cells .
Pharmacokinetics
This compound exhibits high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . It shows less stability in rat and human liver microsomes . In vivo pharmacokinetic studies in rats indicated that it has an excellent PK profile (10 mg kg −1 po, Cmax = 2863 ng mL −1, t1/2 = 2.58 h) . This suggests that it has good bioavailability and a reasonable half-life, making it a promising candidate for further development.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-cancer metastatic effect . An in vitro biological assay demonstrated its good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) using lithium aluminum hydride (LiAlH4) to yield bicyclo[2.2.1]heptan-2-ol, which is then converted to the amine via a two-step process involving tosylation and subsequent nucleophilic substitution with ammonia .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of bicyclo[2.2.1]heptane derivatives under high pressure and temperature conditions. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to bicyclo[2.2.1]heptane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), ammonia (NH3)
Major Products:
Oxidation: Bicyclo[2.2.1]heptan-1-imine, bicyclo[2.2.1]heptanenitrile
Reduction: Bicyclo[2.2.1]heptane
Substitution: Various substituted bicyclo[2.2.1]heptan-1-amines
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Comparison with Similar Compounds
- Bicyclo[2.2.2]octan-1-amine
- Bicyclo[3.1.1]heptan-1-amine
- Bicyclo[2.2.1]heptane-2-amine
Comparison: Bicyclo[2.2.1]heptan-1-amine is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. Compared to bicyclo[2.2.2]octan-1-amine, it has a more constrained ring system, leading to different reactivity and binding characteristics. Bicyclo[3.1.1]heptan-1-amine, on the other hand, has a different ring fusion pattern, resulting in varied chemical behavior .
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-3-1-6(5-7)2-4-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFQYRAKSQTZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329577 | |
Record name | norbornyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21245-51-2 | |
Record name | norbornyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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